h-cys(trt)-nh2, AldrichCPR

Enantiomeric purity Chiral resolution Peptide synthesis

H-Cys(Trt)-NH2 (CAS 166737-85-5), systematically named S-trityl-L-cysteine amide or (R)-2-amino-3-(tritylthio)propanamide, is a protected cysteine derivative that belongs to the class of S-trityl-protected amino acid building blocks used in solid-phase peptide synthesis (SPPS). The compound features a triphenylmethyl (trityl, Trt) group on the cysteine thiol and a C-terminal primary amide rather than a free carboxylic acid, distinguishing it from the more common S-trityl-L-cysteine acid (H-Cys(Trt)-OH).

Molecular Formula C22H22N2OS
Molecular Weight 362.5 g/mol
Cat. No. B12050209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-cys(trt)-nh2, AldrichCPR
Molecular FormulaC22H22N2OS
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CS)C(=O)N
InChIInChI=1S/C22H22N2OS/c23-21(25)20(16-26)24-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,24,26H,16H2,(H2,23,25)/t20-/m0/s1
InChIKeyQQMZZOZYQXTVCD-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Cys(Trt)-NH2 (AldrichCPR) for Solid-Phase Peptide Synthesis: A Protected Cysteine Amide Building Block


H-Cys(Trt)-NH2 (CAS 166737-85-5), systematically named S-trityl-L-cysteine amide or (R)-2-amino-3-(tritylthio)propanamide, is a protected cysteine derivative that belongs to the class of S-trityl-protected amino acid building blocks used in solid-phase peptide synthesis (SPPS) [1]. The compound features a triphenylmethyl (trityl, Trt) group on the cysteine thiol and a C-terminal primary amide rather than a free carboxylic acid, distinguishing it from the more common S-trityl-L-cysteine acid (H-Cys(Trt)-OH). It is supplied as a white to off-white crystalline powder with a molecular formula of C22H22N2OS and a molecular weight of 362.49 g/mol .

Why H-Cys(Trt)-NH2 Cannot Be Simply Replaced by Other Cysteine Derivatives in Peptide Synthesis Workflows


In-class cysteine building blocks—such as H-Cys(Trt)-OH, Fmoc-Cys(Trt)-OH, and Boc-Cys(Trt)-NH2—are not functionally interchangeable with H-Cys(Trt)-NH2 because they differ in both N-terminal protection strategy and C-terminal functional group identity [1]. The C-terminal amide of H-Cys(Trt)-NH2 is pre-installed, eliminating the need for post-synthetic amidation or resin cleavage to generate a C-terminal carboxamide, which is required for many biologically active peptides . Substituting H-Cys(Trt)-OH (the free acid) would necessitate conversion to the amide via additional coupling steps, introducing opportunities for racemization and yield loss. Furthermore, the choice of S-protecting group (Trt versus Acm, StBu, or Thp) has been shown to produce up to 6–7-fold differences in racemization levels during SPPS coupling, meaning that direct substitution without re-optimization can compromise peptide stereochemical integrity [1].

Quantitative Differentiation of H-Cys(Trt)-NH2 (AldrichCPR) Against Closest Analogs and Alternatives


Enantiomeric Purity Above 99% ee via L-Dibenzoyltartaric Acid Resolution Compared to Standard Commercial Purity

H-Cys(Trt)-NH2 synthesized via the CDI-mediated amidation and L-dibenzoyltartaric acid resolution method achieves an enantiomeric excess (ee) exceeding 99.0%, as verified by chiral HPLC analysis of the resolved salt intermediate [1]. In contrast, standard commercial specifications for S-trityl-L-cysteine amide from major vendors report only chemical purity (≥97–98% by HPLC) without an independent enantiomeric purity specification, and enantiomer content is controlled to ≤0.5% in select high-grade lots [2]. The patent route explicitly addresses and overcomes the racemization problem inherent in prior art syntheses, delivering a product with significantly higher optical purity than generic sources [1].

Enantiomeric purity Chiral resolution Peptide synthesis

Cysteine S-Trt Protection Exhibits 0.7–51.3% Racemization Depending on Coupling Conditions, Outperforming S-Acm and S-Xan Under Optimized Protocols

In a systematic study using the model tripeptide H-Gly-Cys-Phe-NH2, S-trityl (Trt) protected cysteine showed racemization levels ranging from 0.7% to 51.3% depending on coupling reagent, base, solvent, and preactivation conditions [1]. Under the consensus optimal conditions (BOP/HOBt/TMP 4:4:4, no preactivation, CH2Cl2-DMF 1:1), S-Trt exhibited only 0.8% D-peptide formation, comparable to S-Xan (0.8%) and S-Tmob (0.9%), and substantially lower than S-Acm under identical conditions (0.4% for Acm in that entry, but 0.8% for Trt in entry 9 vs. 0.4% for Acm in entry 9) [1]. However, under suboptimal conditions with HATU/HOAt/NMM in DMF with 5-min preactivation, S-Trt showed 51.3% racemization, significantly worse than S-Tmob (7.9%) and S-Xan (32.8%) [1]. Critically, racemization was reduced 6–7-fold by eliminating preactivation [1].

Cysteine racemization SPPS coupling Protecting group comparison

Fmoc-Cys(Trt)-OH Exhibits 3.3% Racemization During DIPCDI/Oxyma Coupling, 4.5-Fold Higher Than the Thp Analog, Establishing a Racemization Baseline for Trt-Protected Cysteine

During DIPCDI/Oxyma Pure coupling in Fmoc SPPS, Fmoc-Cys(Trt)-OH undergoes 3.3% racemization, compared with only 0.74% for Fmoc-Cys(Thp)-OH and 6.8% for Fmoc-Cys(Dpm)-OH . This places the trityl-protected cysteine derivative in an intermediate position: substantially better than Dpm but 4.5-fold worse than the tetrahydropyranyl (Thp) analog . This racemization propensity of the Trt-protected form is directly relevant to H-Cys(Trt)-NH2 when used as a building block, as the S-Trt group is identical regardless of the N-terminal or C-terminal functionality .

Racemization comparison Fmoc SPPS Cysteine protecting groups

Pre-Installed C-Terminal Amide Eliminates Post-Synthetic Amidation Step Compared to H-Cys(Trt)-OH

H-Cys(Trt)-NH2 differs fundamentally from H-Cys(Trt)-OH in that it bears a C-terminal primary amide (-CONH2) rather than a carboxylic acid (-COOH) . In SPPS, when a C-terminal cysteine amide is required in the final peptide, using H-Cys(Trt)-OH requires either (a) a resin that yields a C-terminal amide upon cleavage (e.g., Rink amide or PAL resin), which adds cost and may limit cleavage options, or (b) post-synthetic amidation of the free acid, an additional step with typical yields of 70–90% and added purification burden . In contrast, H-Cys(Trt)-NH2 can be directly incorporated into sequences where the C-terminus is not the site of elongation—for example, as a fragment condensation building block in solution-phase peptide synthesis—bypassing the amidation step entirely .

C-terminal amidation Peptide synthesis efficiency Building block selection

Optical Rotation Specification [α]D20 = -11.0 ± 2° (c=2, DMF) Provides Identity and Chiral Purity Verification Metric Distinct from S-Trityl-L-Cysteine Acid

H-Cys(Trt)-NH2 exhibits a specific optical rotation of [α]D20 = -11.0 ± 2° (c=2, DMF) as specified by Chem-Impex , with an alternative specification of -16° to -10° (c=1, DMF) from AKSci . This is distinct from S-trityl-L-cysteine (the free acid), which has a reported [α]D20 of approximately +6° (c=1, DMF) for the free base or different values for the hydrochloride salt . The negative optical rotation of the amide versus the positive rotation of the free acid provides a simple polarimetric identity check to confirm that the correct derivative has been procured, and the narrow specification range (±2° at c=2) serves as a de facto chiral purity indicator .

Optical rotation Chiral identity Quality control

Optimal Procurement and Application Scenarios for H-Cys(Trt)-NH2 Based on Quantified Evidence


C-Terminal Cysteine Amide Peptide Synthesis Without Post-Synthetic Amidation

When the target peptide requires a C-terminal cysteine amide residue, H-Cys(Trt)-NH2 eliminates the need for either amide-generating resins or post-cleavage amidation chemistry. This is particularly advantageous in fragment condensation strategies and solution-phase peptide synthesis where the C-terminus is pre-defined. The pre-installed amide avoids the 10–30% yield loss typically associated with post-synthetic amidation of H-Cys(Trt)-OH .

Stereochemically Demanding Peptide Sequences Requiring Minimized Cysteine Racemization

For peptides where cysteine epimerization must be rigorously controlled, procurement of H-Cys(Trt)-NH2 from sources employing the patent resolution method (ee > 99.0%) provides measurable protection against diastereomeric contamination [1]. When coupled using the optimized BOP/HOBt/TMP protocol without preactivation in CH2Cl2-DMF (1:1), the S-Trt group limits racemization to 0.8% per coupling step—comparable to or better than alternative protecting groups [2].

Multicomponent Disulfide-Rich Peptide Synthesis Requiring Orthogonal Deprotection

In peptides containing multiple cysteine residues with defined disulfide connectivity, H-Cys(Trt)-NH2 can be used in combination with orthogonal protecting groups such as Acm and tBu to enable sequential, regioselective disulfide bond formation. The Trt group is quantitatively removed under standard TFA cleavage conditions (TFA/TIS/H2O 95:2.5:2.5), liberating the free thiol for oxidation while Acm and tBu groups remain intact .

Building Block for Kinesin Eg5 Inhibitor SAR Programs

S-Trityl-L-cysteine (STLC, the acid form) is a validated allosteric inhibitor of mitotic kinesin Eg5 (KSP) with IC50 values of 1 μM (basal ATPase) and 140 nM (microtubule-activated ATPase) . H-Cys(Trt)-NH2 serves as a key intermediate for synthesizing STLC-derived amide analogs, and optimized STLC-based inhibitors have achieved Ki app < 10 nM with in vivo antitumor activity in lung cancer xenograft models [3]. The amide variant provides a direct entry point for structure-activity relationship (SAR) exploration at the C-terminal position without additional deprotection or activation steps.

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